(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the methoxy group and the carboxamide group could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR and MS . The benzo[d]thiazole core would likely exhibit aromaticity, and the different functional groups would have characteristic signals in the NMR spectrum.Chemical Reactions Analysis
Benzo[d]thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles . The methoxy and carboxamide groups could also influence the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Research has been conducted on the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, focusing on their anti-inflammatory and analgesic properties. These compounds, including variations of carboxamides, have been studied for their potential as cyclooxygenase inhibitors, showcasing significant COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities in preclinical models. Such research underlines the compound's role in the development of new therapeutic agents with enhanced biological activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another study explored the antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives. These compounds exhibited varying degrees of antibacterial and antifungal properties, highlighting the potential of such chemical structures in developing new antimicrobial agents. This research indicates the broader applicability of compounds within this class in addressing resistant microbial strains, thus contributing to the field of infectious diseases (Alhameed et al., 2019).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been studied for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. Such studies expand the potential of these compounds beyond traditional applications, offering innovative approaches to cancer therapy (Pişkin et al., 2020).
Antidepressant Properties
Research into structurally novel 5-HT3 receptor antagonists, including a series of 3-ethoxyquinoxalin-2-carboxamides, has been conducted to evaluate their potential as antidepressants. These studies involve the synthesis of compounds followed by pharmacological evaluation, indicating significant activities against the 5-HT3 receptor, a target for antidepressant drugs. This highlights the compound's relevance in the development of new treatments for depression, showcasing the chemical class's versatility in addressing various health conditions (Mahesh et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16-12-9(18-2)4-3-5-11(12)21-14(16)15-13(17)10-8-19-6-7-20-10/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINICROZDYIMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=COCCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.